molecular formula C25H25N3O2S2 B11971395 (5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11971395
M. Wt: 463.6 g/mol
InChI Key: DVTQBUPUQKRBJE-JCMHNJIXSA-N
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Description

The compound (5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone core with various substituents, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring through the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.

    Thiazolidinone Core Formation: The next step is the formation of the thiazolidinone core, which can be achieved by reacting a thiourea derivative with a haloketone.

    Final Coupling Reaction: The final step involves the coupling of the pyrazole derivative with the thiazolidinone core using a suitable aldehyde under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazole ring or the thiazolidinone core, resulting in the formation of dihydro derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydro derivatives

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains. Its anti-inflammatory properties are also being explored for the treatment of inflammatory diseases.

Medicine

In medicinal research, the compound is being investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.

Industry

Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse biological activities make it a valuable lead compound for drug discovery.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one involves multiple molecular targets and pathways:

    Molecular Targets: The compound interacts with various enzymes and receptors, including cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.

    Pathways: It modulates signaling pathways such as the NF-κB pathway, which plays a key role in inflammation and cancer progression.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone core and are known for their antidiabetic properties.

    Pyrazolones: Compounds with a pyrazole ring, often used as anti-inflammatory and analgesic agents.

Uniqueness

The uniqueness of (5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one lies in its combined structural features, which confer a broad spectrum of biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic and medicinal chemistry.

Properties

Molecular Formula

C25H25N3O2S2

Molecular Weight

463.6 g/mol

IUPAC Name

(5Z)-5-[[3-(4-butoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H25N3O2S2/c1-4-5-13-30-21-12-11-18(14-17(21)2)23-19(15-22-24(29)27(3)25(31)32-22)16-28(26-23)20-9-7-6-8-10-20/h6-12,14-16H,4-5,13H2,1-3H3/b22-15-

InChI Key

DVTQBUPUQKRBJE-JCMHNJIXSA-N

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C)C4=CC=CC=C4)C

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C)C4=CC=CC=C4)C

Origin of Product

United States

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